molecular formula C7H11F2N B12986148 8,8-Difluoro-5-azaspiro[2.5]octane

8,8-Difluoro-5-azaspiro[2.5]octane

Cat. No.: B12986148
M. Wt: 147.17 g/mol
InChI Key: DPTUHMQPDWQUGN-UHFFFAOYSA-N
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Description

8,8-Difluoro-5-azaspiro[25]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-5-azaspiro[2.5]octane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent. For example, the synthesis might start with 5-azaspiro[2.5]octane, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-5-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce derivatives with different functional groups.

Scientific Research Applications

8,8-Difluoro-5-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The spirocyclic structure allows for unique interactions with enzymes and receptors, which can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-5-azaspiro[2.5]octane: Similar in structure but with different fluorine atom positions.

    8,8-Difluoro-5-azaspiro[3.4]octane: Another spirocyclic compound with a different ring size.

Uniqueness

8,8-Difluoro-5-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

8,8-difluoro-5-azaspiro[2.5]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)3-4-10-5-6(7)1-2-6/h10H,1-5H2

InChI Key

DPTUHMQPDWQUGN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCCC2(F)F

Origin of Product

United States

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